

Tovorafenib In Vitro Cell Viability Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: Tovorafenib

Cat. No.: B1684358

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Introduction

Tovorafenib (formerly known as DAY100) is a selective, oral, brain-penetrant, and potent pan-RAF kinase inhibitor. It targets the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene (such as V600E mutations and gene fusions), is a key driver in various cancers, including pediatric low-grade gliomas and melanoma.[1][2][3]

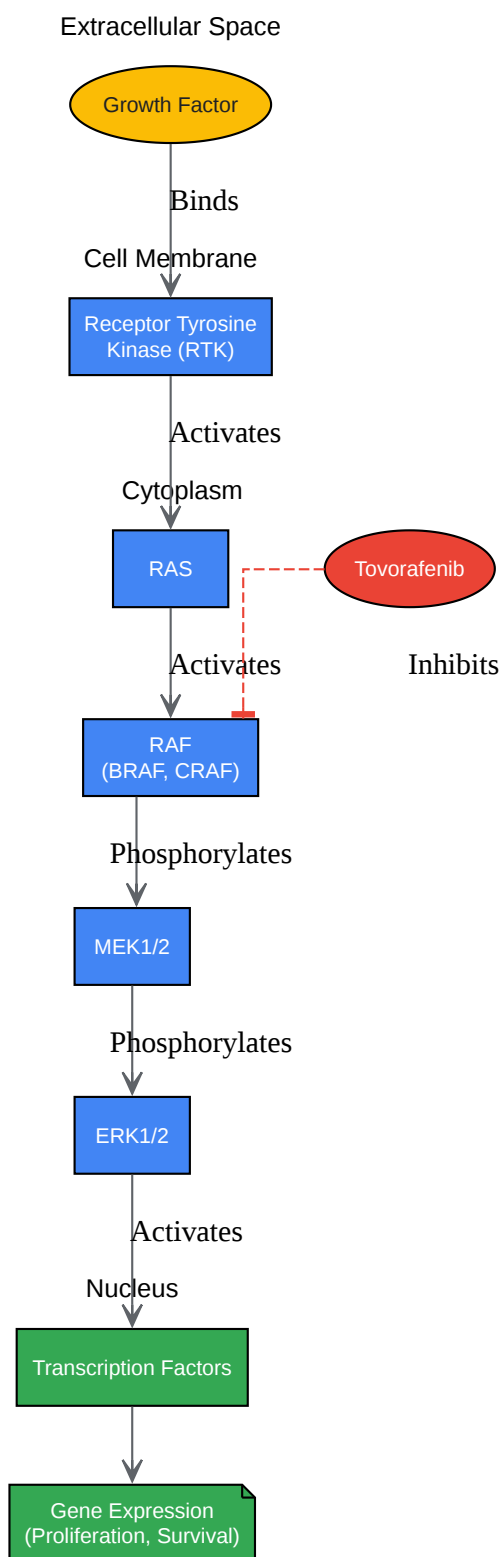
Tovorafenib has demonstrated efficacy in inhibiting both monomeric and dimeric forms of RAF kinases, making it a valuable tool for investigating cancers with aberrant MAPK pathway activation.[4]

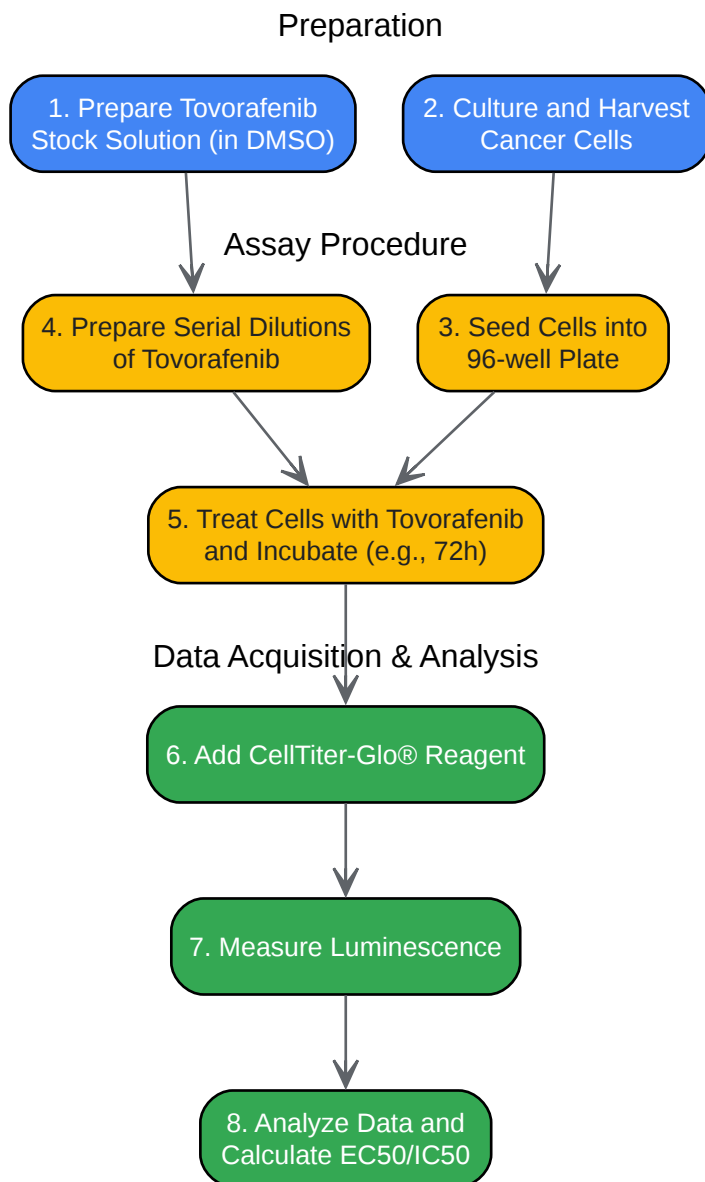
These application notes provide a detailed protocol for assessing the in vitro efficacy of **Tovorafenib** by determining its effect on the viability of cancer cell lines. The primary assay described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.

Mechanism of Action

Tovorafenib is a Type II RAF inhibitor that selectively targets and inhibits both wild-type and mutated forms of RAF kinases, including BRAF (e.g., BRAF V600E) and CRAF.[5][6] In cancer cells with activating BRAF mutations or fusions, the MAPK pathway is constitutively active, leading to uncontrolled cell proliferation. **Tovorafenib** binds to RAF kinases, preventing their

activation and subsequent phosphorylation of downstream targets MEK1/2 and ERK1/2.^[3] This blockade of the signaling cascade ultimately leads to an inhibition of cell growth and induction of apoptosis in susceptible cancer cell lines.^[2]





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